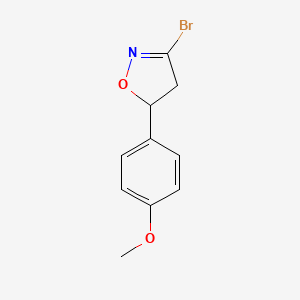

3-Bromo-5-(4-methoxyphenyl)-4,5-dihydroisoxazole

Overview

Description

3-Bromo-5-(4-methoxyphenyl)-4,5-dihydroisoxazole is a chemical compound with the molecular formula C₁₀H₁₀BrNO₂. It is a brominated derivative of isoxazole, a five-membered heterocyclic compound containing both oxygen and nitrogen atoms. This compound is of interest in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(4-methoxyphenyl)-4,5-dihydroisoxazole typically involves the reaction of 4-methoxybenzaldehyde with hydroxylamine and bromine in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to facilitate the formation of the isoxazole ring.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(4-methoxyphenyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles such as amines or alcohols.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions typically result in the formation of amines or alcohols.

Substitution: Substitution reactions can produce derivatives with different functional groups attached to the isoxazole ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 4,5-dihydroisoxazole compounds exhibit promising anticancer properties. For instance, studies have shown that modifications to the isoxazole structure can enhance cytotoxicity against specific cancer cell lines. The presence of the bromine and methoxy groups may contribute to the compound's ability to interact with biological targets effectively, promoting apoptosis in cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis, although further research is needed to elucidate the exact pathways involved .

Organic Synthesis

Intermediate in Synthesis

this compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions. This versatility makes it an attractive building block for synthesizing pharmaceuticals and agrochemicals .

Synthesis of Agrochemicals

The compound has been identified as a key intermediate in the production of herbicides like Topramezone. Its ability to modify herbicidal activity through structural variations has made it a focus of research in agricultural chemistry. The synthesis typically involves reactions with other organic compounds under controlled conditions to yield products with enhanced efficacy against specific weeds.

Case Studies

Chemical Properties and Safety

The compound has a molecular formula of C₁₀H₁₀BrNO₂ and a CAS number of 1120215-02-2. It is categorized as an irritant, necessitating careful handling in laboratory settings. Stability studies indicate that it maintains integrity under standard conditions but should be stored away from strong oxidizers and acids .

Mechanism of Action

3-Bromo-5-(4-methoxyphenyl)-4,5-dihydroisoxazole is similar to other brominated isoxazole derivatives, such as 3-Bromo-5-(4-fluoro-3-methoxyphenyl)phenol and 3-Bromo-5-(4-methoxyphenyl)-2-methylthiophene. it is unique in its specific substitution pattern and potential biological activities. The presence of the methoxy group at the 4-position of the phenyl ring contributes to its distinct chemical properties and reactivity.

Comparison with Similar Compounds

3-Bromo-5-(4-fluoro-3-methoxyphenyl)phenol

3-Bromo-5-(4-methoxyphenyl)-2-methylthiophene

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

3-Bromo-5-(4-methoxyphenyl)-4,5-dihydroisoxazole (BDHI) is a heterocyclic compound that has garnered attention for its potential biological activity, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological properties of BDHI, including its mechanism of action, biochemical evaluations, and relevant case studies.

Chemical Structure and Properties

The chemical structure of BDHI features a five-membered isoxazole ring with a bromine atom and a methoxyphenyl substituent. The presence of these functional groups contributes to its reactivity and selectivity in biological systems.

BDHI acts primarily as a covalent inhibitor targeting specific cysteine residues in proteins. This mechanism is crucial for its role in inhibiting key enzymes involved in cancer metabolism, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH). The compound's electrophilic nature allows it to form covalent bonds with nucleophilic sites on these enzymes, thereby modulating their activity.

Biochemical Evaluation

Recent studies have demonstrated the efficacy of BDHI in inhibiting various enzymes and cancer cell lines. For instance, one study reported that BDHI significantly reduced the growth of pancreatic cancer cells by inhibiting hGAPDH activity. The antiproliferative effect was correlated with the compound's ability to form covalent conjugates with target proteins .

Table 1: Summary of Biological Activities of BDHI

Case Studies

- Covalent Inhibition in Cancer Cells : A study focused on the effects of BDHI on pancreatic cancer cell lines showed that it effectively inhibited cell proliferation through its action on GAPDH. The results indicated that BDHI could be developed into a therapeutic agent for treating specific types of cancer .

- Chemoproteomic Profiling : Another research effort utilized chemoproteomic profiling to assess the selectivity and reactivity of BDHI with cysteine residues across the human proteome. This study highlighted the potential for BDHI to serve as a chemical probe in drug discovery, targeting previously unexplored cysteine sites .

Research Findings

Research findings consistently emphasize the potential of BDHI as a selective covalent inhibitor. Its design allows for targeted engagement with critical enzymes involved in metabolic pathways associated with cancer progression. The studies suggest that further optimization could enhance its therapeutic efficacy while minimizing off-target effects.

Properties

IUPAC Name |

3-bromo-5-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-13-8-4-2-7(3-5-8)9-6-10(11)12-14-9/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPKZAXMPADQPAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=NO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40656828 | |

| Record name | 3-Bromo-5-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1120215-02-2 | |

| Record name | 3-Bromo-5-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.